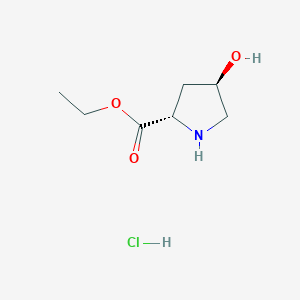

Ethyl trans-4-hydroxy-L-prolinate hydrochloride

Description

Properties

IUPAC Name |

ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSZDXMSRXWJV-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187598 | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33996-30-4 | |

| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl trans-4-hydroxy-L-prolinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a derivative of the non-essential amino acid L-hydroxyproline, a major component of collagen. This compound serves as a valuable building block in synthetic organic chemistry and is of particular interest to researchers in drug development and biochemistry. Its structural similarity to proline, an essential amino acid in collagen formation, makes it a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting collagen-related diseases. Furthermore, its ethyl ester form can enhance solubility and bioavailability, making it a versatile reagent in the development of novel therapeutic agents and in cosmetic formulations aimed at improving skin elasticity and hydration.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a hydroxyl group at the 4-position and an ethyl ester at the 2-position, with the stereochemistry being (2S, 4R). The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| CAS Number | 33996-30-4 | [1] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 150-153 °C | [1] |

| Boiling Point | 297.2 °C at 760 mmHg (estimated) | [1] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | 0-5 °C | [1] |

Spectral Data

Reference Spectral Data for trans-4-Hydroxy-L-proline methyl ester hydrochloride:

-

¹H NMR (DMSO-d6, 300 MHz): A singlet corresponding to the methyl ester peak is observed at 3.75 ppm.[3][4]

-

¹³C NMR: Spectral data is available on public databases such as PubChem.[5]

-

FTIR: The FTIR spectrum of the methyl ester hydrochloride salt shows characteristic bands for the ammonium salt.[4]

-

Mass Spectrometry: GC-MS data for the methyl ester is available on public databases.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid esters is through Fischer esterification. While a specific detailed protocol for the ethyl ester was not found in the search results, a general procedure for the analogous methyl ester is well-documented. This procedure can be adapted for the synthesis of the ethyl ester by substituting methanol with ethanol.

Principle: The synthesis involves the esterification of the carboxylic acid group of L-hydroxyproline with ethanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. Thionyl chloride is often preferred as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Detailed Methodology (Adapted from the synthesis of the methyl ester):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-hydroxyproline in anhydrous ethanol. The flask should be cooled in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and any excess reagents are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid.

Caption: A generalized workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. In SPPS, the amino acid derivative is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus. The protected hydroxyproline can then be incorporated into a growing peptide chain.

Principle of Fmoc SPPS: The synthesis is carried out on a solid support (resin). The C-terminal amino acid is first attached to the resin. The synthesis then proceeds in cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed.

Detailed Methodology for Fmoc SPPS using a Hydroxyproline Derivative:

-

Resin Preparation: The synthesis starts with a resin, often a Wang or Rink Amide resin, which is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a base, typically a 20% solution of piperidine in DMF, to expose the free amino group.

-

Coupling of Fmoc-Hyp(tBu)-OH: The Fmoc-protected hydroxyproline derivative (with the hydroxyl group protected, e.g., as a t-butyl ether, Fmoc-Hyp(tBu)-OH) is activated with a coupling agent and added to the resin to form a new peptide bond.

-

Repeat Synthesis Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the t-butyl group on the hydroxyproline) are removed simultaneously by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A workflow diagram illustrating the key steps in Fmoc solid-phase peptide synthesis.

Role in Signaling Pathways and Biological Systems

This compound itself is not directly involved in signaling pathways. However, as a precursor to hydroxyproline-containing peptides, it plays an indirect but crucial role in biological processes where collagen is central. Hydroxyproline is essential for the structural stability of the collagen triple helix. The hydroxylation of proline residues is a critical post-translational modification that occurs in the endoplasmic reticulum and is catalyzed by prolyl hydroxylases. This hydroxylation allows for the formation of a stable triple helix at physiological temperatures.

The integrity of collagen is vital for the structure and function of the extracellular matrix (ECM), which in turn influences cell adhesion, proliferation, migration, and differentiation through interactions with cell surface receptors like integrins. Therefore, the synthesis of stable collagen, which relies on the availability of hydroxyproline, is fundamental to these cellular signaling events.

Caption: A simplified diagram showing the role of proline hydroxylation in collagen biosynthesis and its impact on cellular signaling.

Conclusion

This compound is a key chemical entity for researchers in the fields of medicinal chemistry and materials science. Its utility as a chiral building block for the synthesis of complex molecules, particularly peptides and peptidomimetics, is well-established. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in peptide synthesis, and an illustration of its indirect role in biological pathways through its contribution to the synthesis of stable collagen. The provided information aims to support researchers in the effective utilization of this important compound in their scientific endeavors.

References

"Ethyl trans-4-hydroxy-L-prolinate hydrochloride" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a versatile chiral building block derived from the non-essential amino acid hydroxyproline.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 33996-30-4[1] |

| Molecular Formula | C₇H₁₃NO₃·HCl[1] |

| Molecular Weight | 195.646 g/mol [1] |

| Synonyms | (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, H-Hyp-OEt·HCl, L-4-Hydroxyproline ethyl ester hydrochloride |

Physicochemical Properties

The following table summarizes key physicochemical data for this compound.

| Property | Value |

| Melting Point | 150-153 °C[1] |

| Boiling Point | 297.2 °C at 760 mmHg[1] |

| Flash Point | 133.5 °C[1] |

| Vapor Pressure | 0.00014 mmHg at 25 °C[1] |

| Storage Temperature | 0-5 °C[1] |

| Hydrogen Bond Donor Count | 3[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 3[1] |

| Exact Mass | 195.066221[1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of hydroxyproline esters.

Objective: To synthesize this compound via acid-catalyzed esterification of trans-4-hydroxy-L-proline.

Materials:

-

trans-4-hydroxy-L-proline

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Reaction vessel with a stirrer and condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction vessel, suspend trans-4-hydroxy-L-proline in anhydrous ethanol.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Caption: A workflow diagram for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (Proline Editing)

This compound is a precursor to protected forms of hydroxyproline used in solid-phase peptide synthesis (SPPS). The "proline editing" approach allows for the site-specific modification of a peptide chain.

Objective: To incorporate a modified proline residue into a peptide using a hydroxyproline derivative.

Workflow Overview:

-

Coupling: Commercially available Fmoc-4(R)-hydroxyproline is coupled to the growing peptide chain on a solid support using standard SPPS protocols.

-

Hydroxyl Protection: The free hydroxyl group of the incorporated hydroxyproline residue is protected, often with a trityl group, in an automated fashion.

-

Peptide Elongation: The synthesis of the peptide continues to completion.

-

Orthogonal Deprotection: The protecting group on the hydroxyproline hydroxyl is selectively removed.

-

Modification: The now free hydroxyl group can be modified through various reactions such as Mitsunobu, oxidation, reduction, or acylation to introduce diverse functionalities at the 4-position of the proline ring.

Caption: A high-level workflow for "proline editing" using a hydroxyproline derivative in SPPS.

Biological Significance and Pathways

This compound itself is not directly involved in signaling pathways. However, its parent molecule, trans-4-hydroxy-L-proline, is a critical component of collagen, the most abundant protein in mammals. The synthesis of hydroxyproline occurs as a post-translational modification of proline residues within the procollagen chain.

This hydroxylation is essential for the stability of the collagen triple helix. The reaction is catalyzed by prolyl hydroxylase, an enzyme that requires Fe²⁺, α-ketoglutarate, and ascorbic acid (Vitamin C) as co-factors.

Caption: The post-translational modification of proline to hydroxyproline in collagen synthesis.

References

An In-depth Technical Guide to the Synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride from L-hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a valuable chiral building block in pharmaceutical development. The primary synthetic route detailed is the Fischer-Speier esterification of L-hydroxyproline using ethanol in the presence of an acid catalyst, a method favored for its efficiency and atom economy. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to support research and development in this area.

Reaction Overview and Mechanism

The synthesis of this compound from L-hydroxyproline is a classic example of a Fischer-Speier esterification.[1] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[1] In this specific synthesis, the carboxylic acid group of L-hydroxyproline reacts with ethanol in the presence of a strong acid catalyst to form the corresponding ethyl ester. Thionyl chloride (SOCl₂) is a commonly used reagent that generates hydrogen chloride (HCl) in situ, which then acts as the catalyst.[2]

The reaction mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group on L-hydroxyproline, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the now more electrophilic carbonyl carbon.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to a second molecule of the alcohol, leading to an activated complex.[1]

-

Formation of a Leaving Group: One of the hydroxyl groups in the activated complex is protonated, forming a good leaving group (water).[3]

-

Elimination of Water: The loss of a water molecule from the oxonium ion, followed by deprotonation, results in the formation of the ethyl ester.[1]

The final product is isolated as a hydrochloride salt, which enhances its crystalline stability and makes it suitable for long-term storage.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its analogues.

Table 1: Reaction Parameters for the Synthesis of Amino Acid Ethyl Ester Hydrochlorides

| Parameter | Value | Reference |

| Starting Material | L-Hydroxyproline | |

| Reagents | Ethanol, Thionyl Chloride | [5] |

| Reaction Temperature | 35-60°C | [5] |

| Reaction Time | 3 hours (post-addition) | [5] |

| Yield | 97-98.4% (for d-alanine analogue) | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.64 g/mol | |

| Melting Point | 150-153 °C | |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in water | [6] |

Table 3: Spectroscopic Data for Hydroxyproline Esters

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| IR (for (4R) counterpart) | 3300 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester C=O) | [4] |

| ¹H NMR (for methyl ester) | 3.75 ppm (singlet, methyl ester) | [7] |

| ¹H NMR (related proline derivatives) | δ 4.2–4.4 ppm (ester-linked ethyl group) | [4] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous amino acid esters, particularly the synthesis of d-alanine ethyl ester hydrochloride using thionyl chloride.[5]

Materials:

-

L-hydroxyproline

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (for precipitation)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and flask for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-hydroxyproline in anhydrous ethanol at room temperature.

-

Addition of Thionyl Chloride: Cool the suspension to 0-5°C using an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The addition of thionyl chloride should be controlled to maintain the reaction temperature between 35°C and 60°C.[5]

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 50°C for approximately 3 hours.[5]

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess ethanol and unreacted thionyl chloride.[5]

-

Isolation of Product: To the resulting residue, add diethyl ether to precipitate the this compound as a white solid.

-

Purification: Collect the precipitate by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy. The expected melting point is in the range of 150-153°C.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis process.

Caption: Fischer-Speier esterification pathway.

Caption: Experimental workflow for synthesis.

References

- 1. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. prepchem.com [prepchem.com]

- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of Ethyl trans-4-hydroxy-L-prolinate hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of Ethyl trans-4-hydroxy-L-prolinate hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the critical physicochemical properties of this compound. While specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols and data presentation formats that are industry-standard for such an active pharmaceutical ingredient (API).

This compound is a proline derivative. Proline and its derivatives are known to play a role in cellular stress protection. The stability and solubility of such compounds are paramount for their effective formulation and therapeutic delivery.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| Melting Point | 150-153°C[1] |

| Appearance | White to off-white solid[2] |

| Storage Temperature | 0-5°C[1] |

Solubility Profile: A Hypothetical Framework

The solubility of an API is a critical factor in its absorption and bioavailability. As a hydrochloride salt of an amino acid ester, this compound is expected to exhibit aqueous solubility. A comprehensive solubility profile would be determined in a variety of solvents and at different pH values, reflecting the physiological range.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a compound is typically determined by adding an excess amount of the solid drug to a specific solvent and allowing it to equilibrate under controlled conditions.

-

Preparation of Solutions: Saturated solutions are prepared by adding an excess of this compound to the test solvent in sealed containers.

-

Equilibration: The containers are agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots of the supernatant are carefully withdrawn, ensuring no undissolved solids are included. Samples are typically filtered through a suitable membrane filter (e.g., 0.45 µm).

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

Hypothetical Solubility Data Table

The following table illustrates how the solubility data for this compound would be presented.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | (as is) | Data not available |

| Purified Water | 37 | (as is) | Data not available |

| 0.1 N HCl | 37 | 1.2 | Data not available |

| Phosphate Buffer | 37 | 6.8 | Data not available |

| Phosphate Buffer | 37 | 7.4 | Data not available |

| Ethanol | 25 | N/A | Data not available |

| Propylene Glycol | 25 | N/A | Data not available |

The study of amino acid solubility in aqueous salt solutions can provide insights into the behavior of this compound. Research has shown that salts of divalent cations can induce a "salting-in" effect for some amino acids.[3][4]

Stability Profile: A Methodological Overview

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Stability studies expose the API to various environmental conditions over time.

Experimental Protocol for Stability Assessment

A typical stability study involves storing the compound under controlled conditions and periodically analyzing samples for degradation and changes in physical and chemical properties.

-

Sample Preparation: this compound is stored in its solid state in containers that mimic the proposed packaging.

-

Storage Conditions: Samples are placed in stability chambers maintained at specific temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

-

Time Points: Samples are pulled at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: At each time point, samples are analyzed for appearance, assay (potency), degradation products (impurities), and moisture content. A stability-indicating analytical method (typically HPLC) is used.

-

Forced Degradation Studies: To understand the degradation pathways, forced degradation studies are conducted under more extreme conditions, including exposure to acid, base, oxidation, heat, and light.

Hypothetical Stability Data Table (Accelerated Conditions: 40°C / 75% RH)

This table illustrates how stability data for the solid-state API would be presented.

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Data not available | Data not available | Data not available |

| Assay (%) | 98.0 - 102.0 | Data not available | Data not available | Data not available | Data not available |

| Total Impurities (%) | NMT 1.0 | Data not available | Data not available | Data not available | Data not available |

| Water Content (%) | NMT 0.5 | Data not available | Data not available | Data not available | Data not available |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

"Ethyl trans-4-hydroxy-L-prolinate hydrochloride" mechanism of action in biological systems

Ethyl trans-4-hydroxy-L-prolinate hydrochloride: A Synthetic Building Block

This compound is a chemical compound primarily utilized as a versatile building block in organic synthesis, particularly within the field of medicinal chemistry. Its significance lies in its structural similarity to L-hydroxyproline, a modified amino acid that is a major component of collagen. This makes it a valuable starting material for the synthesis of a wide range of more complex molecules, including potential drug candidates.

Due to its role as a chemical intermediate, there is a notable absence of publicly available scientific literature detailing a specific "mechanism of action" for this compound itself within biological systems. Its primary function is to be chemically modified and incorporated into larger molecules. The biological activity of these final, more complex molecules would then be investigated.

The Biological Relevance of the Core Structure: L-Hydroxyproline

To understand the potential, albeit indirect, biological context of this compound, it is useful to examine its parent molecule, L-hydroxyproline.

L-hydroxyproline is a non-proteinogenic amino acid that is crucial for the stability of the collagen triple helix in vertebrates. It is formed through the post-translational modification of proline residues by the enzyme prolyl hydroxylase. The hydroxyl groups of hydroxyproline residues are key to the formation of hydrogen bonds that stabilize the collagen structure.

Signaling and Metabolic Pathways Involving L-Hydroxyproline

While not a direct mechanism of action for the ethyl ester, the metabolism of L-hydroxyproline involves specific pathways that are well-characterized. The degradation of hydroxyproline occurs primarily in the liver and kidneys through a series of enzymatic steps.

Below is a simplified representation of the metabolic pathway of L-hydroxyproline.

Caption: Simplified metabolic pathway of L-hydroxyproline.

Synthetic Applications

The primary utility of this compound is in providing a chiral scaffold for the synthesis of novel compounds. The workflow for its use in a research and development setting is outlined below.

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

"Ethyl trans-4-hydroxy-L-prolinate hydrochloride" as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a versatile and valuable chiral building block in organic synthesis, prized for its rigid pyrrolidine scaffold and stereochemically defined hydroxyl and amino functionalities. This guide provides a comprehensive overview of its properties, applications, and key synthetic transformations, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 33996-30-4 |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol [1] |

| Melting Point | 150-153 °C[1] |

| Boiling Point | 297.2 °C at 760 mmHg[1] |

| Flash Point | 133.5 °C[1] |

| Storage Temperature | 0-5 °C[1] |

| Solubility | Soluble in water and methanol. |

Applications in Chiral Synthesis

The stereochemically defined structure of this compound makes it an invaluable starting material for the synthesis of a wide range of complex chiral molecules, including antiviral agents and other pharmaceuticals.

Synthesis of Antiviral Agents

Nirmatrelvir (Paxlovid™)

A key component of the antiviral drug Nirmatrelvir is a bicyclic proline derivative, which can be synthesized from trans-4-hydroxy-L-proline. The synthesis involves the conversion of the hydroxyproline derivative to an olefin, followed by a cobalt-catalyzed cyclopropanation. This process has been successfully scaled for the multi-metric ton production of the key bicyclic intermediate.[2][3]

Ledipasvir

This compound is a precursor in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.[4][5] The synthesis involves a multi-step sequence that takes advantage of the predefined stereochemistry of the starting material.

Synthesis of Carbocyclic Nucleoside Analogues

The pyrrolidine ring of this compound can be manipulated to serve as a scaffold for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral compounds.

Key Synthetic Transformations and Experimental Protocols

The hydroxyl and secondary amine groups of this compound are key handles for a variety of chemical transformations. The following sections detail common reactions and provide representative experimental protocols.

Esterification

The esterification of trans-4-hydroxy-L-proline is a fundamental step in preparing the title compound. A common method is the Fischer esterification, where the amino acid is treated with an alcohol in the presence of a strong acid.

Table 1: Representative Esterification Reactions

| Starting Material | Alcohol | Acid Catalyst | Product | Yield | Reference |

| trans-4-hydroxy-L-proline | Methanol | Thionyl chloride | trans-4-Hydroxy-L-proline methyl ester hydrochloride | 92% | [6] |

| trans-4-hydroxy-L-proline | Ethanol | Hydrogen chloride | This compound | - |

Experimental Protocol: Synthesis of trans-4-Hydroxy-L-proline methyl ester hydrochloride [6]

To a stirred solution of trans-4-hydroxy-L-proline (1.0 g, 7.6 mmol) in methanol (25 mL) at 0 °C, thionyl chloride (0.83 mL, 11.4 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then refluxed overnight. After cooling to room temperature, the solvent is removed under reduced pressure to yield the product as a white solid (1.2 g, 92% yield).

N-Protection

The secondary amine of the pyrrolidine ring is often protected to allow for selective reactions at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is a common choice for protection.

Table 2: N-Protection of Hydroxyproline Derivatives

| Starting Material | Protecting Group Reagent | Base | Product | Yield | Reference |

| L-proline | Di-tert-butyl dicarbonate | Triethylamine | N-Boc-L-proline | - | [7] |

| (S)-4-methylenepyrrolidine-2-carboxylate | Di-tert-butyl dicarbonate | Triethylamine, DMAP | N-Boc-(S)-4-methylenepyrrolidine-2-carboxylate | 85% | [8] |

Experimental Protocol: Synthesis of N-Boc-L-proline [7]

To a solution of L-proline (0.5 g, 4.35 mmol) in dichloromethane (10 mL) containing triethylamine (0.7 mL), di-tert-butyl dicarbonate (1.4 g, 6.42 mmol) is added. The mixture is stirred at room temperature for 2.5 hours. The organic phase is washed with saturated citric acid solution, saturated sodium chloride solution, and water, then dried over magnesium sulfate and evaporated to yield the product.

Oxidation of the Hydroxyl Group

The secondary alcohol of ethyl trans-4-hydroxy-L-prolinate can be oxidized to a ketone, providing a key intermediate for further functionalization. The Swern oxidation is a mild and efficient method for this transformation.

Table 3: Oxidation of Hydroxyproline Derivatives

| Starting Material | Oxidizing Agent | Product | Yield | Reference | |---|---||---|---| | N-Cbz-4-hydroxyproline methyl ester | Trichloroisocyanuric acid/TEMPO | N-Cbz-4-ketoproline methyl ester | - | | | Generic secondary alcohol | Oxalyl chloride, DMSO, Triethylamine | Ketone | 92% |[9] |

Experimental Protocol: General Swern Oxidation [9][10][11][12][13]

To a solution of oxalyl chloride (1.5 equiv) in dichloromethane at -78 °C is added a solution of dimethyl sulfoxide (2.7 equiv) in dichloromethane. After 5 minutes, a solution of the N-protected hydroxyproline ester (1.0 equiv) in dichloromethane is added dropwise. After 30 minutes at -78 °C, triethylamine (7.0 equiv) is added dropwise. The mixture is allowed to warm to room temperature, and water is added. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group, providing access to the cis diastereomer. This reaction is also used to introduce various nucleophiles at the C4 position.

Table 4: Mitsunobu Reactions of Hydroxyproline Derivatives

| Starting Material | Nucleophile | Reagents | Product | Yield | Reference |

| N-Boc-(2S,4R)-4-hydroxyproline methyl ester | Perfluoro-tert-butanol | DIAD, PPh₃, DIPEA | N-Boc-(2S,4S)-perfluoro-tert-butyl-4-hydroxyproline methyl ester | - | [14] |

| N-phenylsulfonyl-trans-4-hydroxy-L-proline | (intramolecular) | DEAD, PPh₃ | N-phenylsulfonyl-bicyclic lactone | 77% | [15] |

Experimental Protocol: General Mitsunobu Reaction [16][17][18]

To a solution of N-protected ethyl trans-4-hydroxy-L-prolinate (1 eq.), the nucleophile (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction is stirred at room temperature for 6-18 hours. The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford the product with inverted stereochemistry at the C4 position.

Peptide Coupling

This compound is a valuable amino acid derivative for incorporation into peptides. Peptide coupling reagents such as HATU are commonly used to form the amide bond.

Table 5: Peptide Coupling Reactions

| Amino Acid 1 | Amino Acid 2 | Coupling Reagent/Base | Dipeptide Product | Yield | Reference |

| N-trifluoroacetyl L-tert-leucine | Bicyclic proline amine hydrochloride | HATU/NMM, DMAP | Dipeptide intermediate for Nirmatrelvir | 71% | [3] |

| Boc-L-proline | Generic amino acid ester | HATU/DIPEA | Boc-L-prolyl-amino acid ester | - | [19] |

Experimental Protocol: General Peptide Coupling with HATU [19]

To a solution of N-protected amino acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF, the mixture is stirred at room temperature for 15-30 minutes for pre-activation. This compound (1.0 eq) is then added, and the reaction is stirred for 2-4 hours. The reaction mixture is diluted with ethyl acetate and washed sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Visualization of Biological Mechanisms

The utility of this compound as a chiral building block is underscored by its application in the synthesis of drugs targeting specific biological pathways.

Mechanism of Action of Ledipasvir

Ledipasvir, an antiviral drug for the treatment of Hepatitis C, is synthesized using an intermediate derived from hydroxyproline. It targets the HCV NS5A protein, a key component of the viral replication complex. By inhibiting NS5A, Ledipasvir disrupts the formation of new viral particles.

Caption: Mechanism of Ledipasvir action on HCV replication.

Mechanism of Action of Oseltamivir

Oseltamivir (Tamiflu®), an antiviral drug for influenza, is a neuraminidase inhibitor. While not directly synthesized from the ethyl ester, its synthesis often starts from shikimic acid, and analogues have been prepared from hydroxyproline derivatives. Neuraminidase is a viral enzyme crucial for the release of new virus particles from infected cells. Oseltamivir blocks this enzyme, preventing the spread of the virus.

Caption: Inhibition of influenza virus release by Oseltamivir.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Swern oxidation - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. benchchem.com [benchchem.com]

The Versatile Chiral Building Block: A Technical Guide to Ethyl trans-4-hydroxy-L-prolinate Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of the non-essential amino acid L-hydroxyproline, has emerged as a critical chiral building block in medicinal chemistry. Its rigid pyrrolidine ring and stereochemically defined hydroxyl and ester functionalities make it an invaluable starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in key biological pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification of trans-4-hydroxy-L-proline. The following protocol is a standard method for this transformation.

Experimental Protocol: Fischer Esterification

Materials:

-

trans-4-hydroxy-L-proline

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Suspend trans-4-hydroxy-L-proline in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the excess ethanol and HCl.

-

The resulting crude product, a viscous oil or solid, is triturated with diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data:

| Reactant | Reagent | Solvent | Reaction Time | Yield | Reference |

| trans-4-hydroxy-L-proline | SOCl₂/EtOH | Ethanol | 3-5 h | ~90% | [1] |

| trans-4-hydroxy-L-proline HCl | SOCl₂/MeOH | Methanol | Overnight | 92% | [2] |

| Boc-Hyp-OH | HCl(g)/MeOH | Methanol | 12 h | 99% | [2] |

Note: Yields for the ethyl ester are comparable to the high yields reported for the methyl ester.

Applications in Medicinal Chemistry

The rigid pyrrolidine scaffold of this compound provides a valuable template for designing molecules that can interact with high specificity with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The pyrrolidine moiety of this compound serves as a key pharmacophore that mimics the natural proline substrate of DPP-4.

| Compound Class | Modification on Proline Scaffold | IC₅₀ (nM) | Reference |

| Prolyl-Fluoropyrrolidine Analogs | Aryl-substituted piperazines | 430 - 830 | [3] |

| Tricyclic Imidazopyridine Analogs | Fused imidazopyridine ring | Potent | [4] |

| Benzimidazole Derivatives | Benzimidazole moiety | 3.4 - 36.9 µM (α-glucosidase) | [5] |

| Novel Tricyclic Scaffold | Fused tricyclic system | 28 - 100 | [6] |

The inhibition of DPP-4 by proline-based inhibitors leads to an increase in active GLP-1 levels, which then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in insulin secretion.

Antiviral Agents

The proline-like scaffold is a key structural motif in many viral protease inhibitors. These proteases are essential for viral replication, as they cleave large viral polyproteins into functional proteins. This compound serves as a starting material for creating peptidomimetic inhibitors that bind to the active site of these proteases. A prominent example is its use in the synthesis of components for drugs like Nirmatrelvir (a component of Paxlovid), an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[7]

Mpro is a cysteine protease that processes viral polyproteins at specific cleavage sites. Proline-based inhibitors are designed to fit into the substrate-binding pockets of the enzyme, blocking its catalytic activity and thus halting viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethyl trans-4-hydroxy-L-prolinate hydrochloride: A Technical Guide on its Role in Collagen Synthesis and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, is critical for the structural integrity of tissues and organs. Its synthesis and stability are complex processes, with post-translational modifications playing a pivotal role. One of the most crucial modifications is the hydroxylation of proline residues to form hydroxyproline, a key amino acid for the stability of the collagen triple helix. This technical guide delves into the role of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of the naturally occurring amino acid trans-4-hydroxy-L-proline. While direct experimental data on this specific ethyl ester is limited in publicly available literature, this document extrapolates its potential functions based on the well-established roles of its parent compound and the chemical properties imparted by its ester and hydrochloride moieties. This guide will cover the theoretical mechanism of action, potential impact on collagen synthesis and stability, and relevant experimental protocols for future investigations.

Introduction: The Significance of Hydroxyproline in Collagen

The unique triple helical structure of collagen is stabilized by the presence of hydroxyproline, which constitutes about 10% of the amino acid residues in collagen.[1] The hydroxylation of proline is catalyzed by the enzyme prolyl 4-hydroxylase.[2] This post-translational modification is essential; procollagen chains lacking sufficient hydroxyproline fail to form a stable triple helix at physiological temperatures and are subsequently degraded intracellularly, leading to a net decrease in collagen deposition.[1]

trans-4-Hydroxy-L-proline, the most common isomer, contributes to the stability of the collagen triple helix through stereoelectronic effects.[1] The electron-withdrawing effect of the hydroxyl group on the pyrrolidine ring of proline influences the pKa of the prolyl nitrogen and the kinetics of peptide bond isomerization, favoring the trans conformation required for the triple helix.[1]

This compound is a synthetically modified form of trans-4-hydroxy-L-proline. The ethyl ester group is anticipated to increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and bioavailability compared to the parent amino acid.[3] The hydrochloride salt form is primarily used to improve the compound's stability and solubility for formulation and experimental purposes.[4]

Theoretical Mechanism of Action

Based on the known biochemistry of collagen synthesis and the chemical nature of the compound, this compound is hypothesized to influence collagen synthesis and stability through several potential mechanisms:

-

Substrate for Prolyl 4-Hydroxylase (Indirectly): While prolyl 4-hydroxylase acts on proline residues within procollagen chains, an exogenous supply of a hydroxyproline precursor could theoretically influence the intracellular amino acid pool. Once inside the cell, the ethyl ester would likely be hydrolyzed by intracellular esterases to yield trans-4-hydroxy-L-proline. Although not directly incorporated during translation, an increased intracellular concentration of hydroxyproline could potentially have feedback effects on amino acid metabolism and transport, indirectly influencing the availability of proline for collagen synthesis.

-

Modulation of Prolyl 4-Hydroxylase Activity: The activity of prolyl 4-hydroxylase is a rate-limiting step in collagen synthesis. While direct evidence is lacking for this compound, other proline analogs have been shown to inhibit prolyl hydroxylase activity, leading to the synthesis of under-hydroxylated, unstable procollagen.[5] Conversely, providing a bioavailable form of hydroxyproline might influence the enzyme's microenvironment, though this is speculative.

-

Influence on Collagen Stability: The incorporation of sufficient hydroxyproline is directly correlated with the thermal stability of the collagen triple helix.[1] By potentially increasing the intracellular availability of hydroxyproline, this compound could theoretically support the synthesis of robust, stable collagen fibers.

-

Interaction with the TGF-β Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) pathway is a major regulator of fibrosis and collagen synthesis.[6][7][8] TGF-β signaling, primarily through the Smad2/3 pathway, stimulates the transcription of collagen genes in fibroblasts. While no direct link has been established for this compound, any compound that modulates collagen synthesis could potentially interact with or be influenced by this critical signaling cascade.

Experimental Evidence (Hypothetical)

As direct experimental data for this compound is scarce, this section presents hypothetical quantitative data to illustrate the expected outcomes of key experiments. These tables are for illustrative purposes and should be a guide for future research.

Table 1: Hypothetical In Vitro Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts

| Treatment Group | Concentration (µM) | Collagen Type I Production (ng/mg total protein) | Hydroxyproline Content (µg/mg total protein) | Prolyl 4-Hydroxylase Activity (% of Control) |

| Control (Vehicle) | 0 | 100 ± 8 | 12.5 ± 1.1 | 100 ± 5 |

| Compound A | 10 | 125 ± 10 | 15.2 ± 1.3 | 110 ± 7 |

| Compound A | 50 | 152 ± 12 | 18.9 ± 1.5 | 125 ± 9 |

| Compound A | 100 | 148 ± 11 | 18.5 ± 1.4 | 122 ± 8 |

| Proline Analogue (Inhibitor) | 50 | 45 ± 5 | 5.1 ± 0.6 | 35 ± 4 |

Compound A: this compound

Table 2: Hypothetical In Vivo Effect of this compound in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

| Treatment Group | Dosage (mg/kg/day) | Lung Collagen Content (µg hydroxyproline/lung) | Ashcroft Fibrosis Score | TGF-β1 Expression (fold change vs. control) |

| Sham (Saline) | 0 | 150 ± 15 | 0.5 ± 0.2 | 1.0 ± 0.1 |

| Bleomycin + Vehicle | 0 | 450 ± 35 | 6.5 ± 0.8 | 5.2 ± 0.6 |

| Bleomycin + Compound A | 10 | 380 ± 30 | 5.2 ± 0.7 | 4.1 ± 0.5 |

| Bleomycin + Compound A | 50 | 290 ± 25 | 3.8 ± 0.5 | 2.8 ± 0.4 |

| Bleomycin + Positive Control | 20 | 250 ± 22 | 3.1 ± 0.4 | 2.2 ± 0.3 |

Compound A: this compound

Detailed Experimental Protocols

To investigate the role of this compound, the following experimental protocols are recommended:

In Vitro Collagen Synthesis Assay (Sirius Red Staining)

Objective: To quantify the effect of the compound on collagen production by fibroblasts in culture.

Methodology:

-

Cell Culture: Plate human dermal fibroblasts in 24-well plates and allow them to reach confluence.

-

Treatment: Treat cells with varying concentrations of this compound in serum-free media for 48-72 hours. Include a vehicle control and a known inhibitor/stimulator of collagen synthesis.

-

Staining:

-

Aspirate the media and wash the cell layer with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% Sirius Red in saturated picric acid for 1 hour.

-

Wash extensively with 0.01 M HCl to remove unbound dye.

-

-

Quantification:

-

Elute the bound dye with 0.1 M NaOH.

-

Measure the absorbance of the eluate at 540 nm.

-

Normalize the collagen content to the total protein content of each well (determined by a BCA or Bradford assay).

-

Prolyl 4-Hydroxylase (P4H) Activity Assay

Objective: To determine if the compound directly modulates the activity of P4H.

Methodology:

-

Enzyme and Substrate: Use recombinant human P4H and a synthetic peptide substrate (e.g., (Pro-Pro-Gly)n).

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, peptide substrate, FeSO4, 2-oxoglutarate, and ascorbate.

-

Inhibition/Activation: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate at 37°C for a defined period.

-

Detection: Measure the formation of hydroxyproline using a colorimetric assay or by HPLC. Alternatively, measure the consumption of 2-oxoglutarate.

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

Objective: To assess the anti-fibrotic potential of the compound in an animal model.[9][10]

Methodology:

-

Induction of Fibrosis: Administer a single intratracheal dose of bleomycin to mice.

-

Treatment: Begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) at a specified time point after bleomycin instillation (e.g., day 7).

-

Endpoint Analysis (e.g., day 21 or 28):

-

Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Homogenize a portion of the lung tissue, hydrolyze the proteins, and quantify the hydroxyproline content as a measure of total collagen.

-

Gene Expression: Analyze the expression of profibrotic genes (e.g., Col1a1, Acta2, TGF-β1) in lung homogenates using RT-qPCR.

-

Signaling Pathways and Visualizations

Collagen Synthesis and Hydroxylation Workflow

The synthesis of stable collagen involves multiple intracellular and extracellular steps, with the hydroxylation of proline being a key intracellular event.

Caption: Simplified workflow of collagen synthesis and maturation.

TGF-β/Smad Signaling Pathway in Fibrosis

The TGF-β signaling pathway is a central driver of fibrosis, leading to increased collagen gene transcription.

Caption: Overview of the canonical TGF-β/Smad signaling pathway.

Conclusion

This compound, as a derivative of a fundamental component of collagen, holds theoretical potential to influence collagen synthesis and stability. Its enhanced bioavailability due to the ethyl ester moiety makes it an interesting candidate for further investigation in the context of fibrotic diseases and tissue engineering. However, it is crucial to underscore the current lack of direct experimental evidence. The proposed mechanisms and experimental protocols outlined in this technical guide are intended to provide a framework for future research to elucidate the precise role of this compound. Rigorous in vitro and in vivo studies are necessary to validate its efficacy and mechanism of action, and to determine its potential as a therapeutic agent.

References

- 1. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of prolyl 4-hydroxylase inhibitor on fibroblast collagen production in vitro: an approach to the treatment of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro- and anti-fibrotic effects of TGF-beta in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transforming growth factor-β signaling in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. member.thoracic.org [member.thoracic.org]

- 10. criver.com [criver.com]

The Pivotal Role of Ethyl trans-4-hydroxy-L-prolinate Hydrochloride in Advancing Peptide and Protein Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of the non-standard amino acid L-hydroxyproline, serves as a critical building block in the synthesis of modified peptides and proteins. Its incorporation, primarily as 4-hydroxyproline (Hyp), imparts significant conformational stability to peptide structures, most notably the collagen triple helix. This technical guide provides a comprehensive overview of the applications of this compound in peptide and protein research, with a focus on its impact on structural stability, its use in the development of novel therapeutics, and detailed methodologies for its integration into synthetic peptides. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and materials science.

Introduction: The Significance of 4-Hydroxyproline in Polypeptide Architecture

4-Hydroxyproline (Hyp) is a post-translationally modified amino acid that is a major component of the structural protein collagen, making up approximately 13.5% of the mammalian collagen sequence.[1] The hydroxylation of proline residues is catalyzed by prolyl 4-hydroxylases and is essential for the stability of the collagen triple helix at physiological temperatures.[1] The presence of the hydroxyl group on the gamma-carbon of the proline ring in the trans (4R) configuration introduces a stereoelectronic gauche effect, which favors a Cγ-exo ring pucker. This conformation preorganizes the peptide backbone for triple helix formation and contributes to its stability through the formation of a hydrogen-bonding network with water molecules.[2]

This compound is a readily available and versatile starting material for the introduction of 4-hydroxyproline into synthetic peptides. The ethyl ester and hydrochloride salt forms enhance its solubility and handling properties, making it an ideal precursor for the synthesis of protected hydroxyproline derivatives required for solid-phase peptide synthesis (SPPS).

Applications in Peptide and Protein Research

The unique structural contributions of 4-hydroxyproline have led to the widespread use of its derivatives in various research and development areas:

-

Pharmaceutical Development : As a key component of collagen, hydroxyproline-containing peptides are instrumental in the development of therapeutics for collagen-related diseases.[3] Furthermore, the conformational constraints imposed by hydroxyproline are exploited in the design of peptidomimetics and other bioactive peptides, such as HIV-1 inhibitors.[4][5]

-

Biochemical Research : The incorporation of hydroxyproline is a valuable tool for studying protein folding, stability, and protein-protein interactions.[3] It allows researchers to probe the energetic contributions of this specific modification to the overall structure and function of a protein.

-

Drug Development and Wound Healing : Peptides containing prolyl-hydroxyproline (Pro-Hyp) have been identified as growth-initiating factors for fibroblasts, playing a significant role in wound healing processes.[6] This has spurred interest in using hydroxyproline-containing peptide supplements for therapeutic applications in chronic wounds.[6]

-

Cosmetic Formulations : Due to its association with collagen and skin structure, this compound is utilized in skincare products to promote hydration and elasticity.[3]

-

Material Science : The ability of hydroxyproline to drive the self-assembly of peptides into stable, triple-helical structures is being harnessed to create novel biomaterials, such as collagen-mimetic hydrogels and scaffolds for tissue engineering.[3]

Quantitative Data: The Impact of 4-Hydroxyproline on Peptide Stability

The stabilizing effect of 4-hydroxyproline on the collagen triple helix has been quantified through various biophysical techniques, primarily by measuring the melting temperature (Tm) of collagen-mimetic peptides (CMPs). The Tm is the temperature at which half of the triple helices have denatured into random coils.

Table 1: Melting Temperatures (Tm) of Collagen-Mimetic Peptides

| Peptide Sequence | Tm (°C) | Reference(s) |

| (Pro-Pro-Gly)10 | 27 | [7] |

| (Pro-Hyp-Gly)10 | 69 | [7] |

| (Pro-Hyp-Gly)8 | 43 | [7] |

| (Pro-Hyp-Gly)7 | 37 | [7] |

| H-(Gly-Pro-4(R)Hyp)3-(Gly-3(S)Hyp-4(R)Hyp)2-(Gly-Pro-4(R)Hyp)4-OH | 43.1 | [8] |

| Zebrafish Type I Collagen (cultured at 18 °C) | 20.7 | [8] |

Table 2: Thermodynamic Parameters for the Thermal Unfolding of Collagen-Mimetic Peptides

| Peptide | Tm (°C) | ΔH (kcal/mol) | ΔS (kcal/mol·K) | Reference(s) |

| (Pro-Pro-Gly)10 | 41.6 | 100 | 0.31 | [6][9] |

| (Pro-Hyp(R)-Gly)10 | 58.2 | 120 | 0.36 | [6][9] |

These data clearly demonstrate that the incorporation of 4-hydroxyproline in the Yaa position of the Gly-Xaa-Yaa repeating sequence significantly enhances the thermal stability of the collagen triple helix.

Table 3: Representative 1H NMR Chemical Shifts of 4-Hydroxyproline in D2O

| Proton | Chemical Shift (ppm) | Reference(s) |

| Hα | 4.354 | [10] |

| Hβ | 2.436, 2.167 | [10] |

| Hγ | 4.674 | [10] |

| Hδ | 3.487, 3.372 | [10] |

Experimental Protocols

The incorporation of 4-hydroxyproline into a synthetic peptide requires the use of a protected form of the amino acid that is compatible with standard solid-phase peptide synthesis (SPPS) chemistry, typically the Fmoc/tBu strategy. This compound serves as the starting material for the synthesis of the requisite Fmoc-Hyp(tBu)-OH building block.

Protocol 1: Synthesis of Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH)

This protocol describes the N-terminal protection of trans-4-hydroxy-L-proline.

Materials:

-

trans-4-Hydroxy-L-proline

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve trans-4-hydroxy-L-proline in a 10% sodium bicarbonate solution in water.

-

In a separate flask, dissolve Fmoc-OSu in acetone.

-

Slowly add the Fmoc-OSu solution to the hydroxyproline solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-Hyp-OH to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Protection of the Hydroxyl Group (Fmoc-Hyp(tBu)-OH)

The hydroxyl group of hydroxyproline must be protected to prevent side reactions during peptide synthesis. A common protecting group is the tert-butyl (tBu) group.

Materials:

-

Fmoc-Hyp-OH

-

Isobutylene

-

Dichloromethane (DCM)

-

Sulfuric acid (catalytic amount)

Procedure:

-

Suspend Fmoc-Hyp-OH in dichloromethane.

-

Cool the suspension in a pressure vessel to -78 °C.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Condense isobutylene gas into the reaction vessel.

-

Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

-

Carefully vent the vessel and evaporate the excess isobutylene and DCM.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield Fmoc-Hyp(tBu)-OH.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hyp(tBu)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Hyp(tBu)-OH into a peptide chain on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in dimethylformamide (DMF)

-

Fmoc-Hyp(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the tBu group from the hydroxyproline.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide by centrifugation and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Pathways

Experimental Workflow for Peptide Synthesis and Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. L-Hydroxyproline(51-35-4) 1H NMR spectrum [chemicalbook.com]

The Strategic Role of Ethyl trans-4-hydroxy-L-prolinate Hydrochloride in the Development of Novel Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a chiral building block derived from the non-essential amino acid hydroxyproline, has emerged as a critical starting material in the synthesis of a new class of therapeutic agents. Its inherent stereochemistry and functional groups make it an ideal scaffold for designing molecules that can modulate key biological pathways. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other ischemic conditions. Detailed experimental protocols for the synthesis and biological evaluation of a representative therapeutic agent are provided, alongside a comprehensive summary of relevant quantitative data.

Introduction: The Versatile Scaffold

This compound is a derivative of trans-4-hydroxy-L-proline, a fundamental component of collagen, the most abundant protein in mammals. The stability and structure of collagen are highly dependent on the hydroxylation of proline residues.[1][2] The ethyl ester and hydrochloride salt forms of this molecule enhance its solubility and stability, making it a highly tractable starting material for medicinal chemistry campaigns.[1]

Its primary application in modern drug discovery is as a chiral synthon for the development of small molecule inhibitors of prolyl hydroxylase domain (PHD) enzymes.[3] These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, a critical cellular signaling cascade that responds to changes in oxygen availability. By inhibiting PHDs, therapeutic agents can stabilize HIF, leading to a cascade of downstream effects with significant therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | (2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, H-Hyp-OEt·HCl | [4] |

| CAS Number | 33996-30-4 | [4] |

| Molecular Formula | C₇H₁₄ClNO₃ | [4] |

| Molecular Weight | 195.64 g/mol | [4] |

| Melting Point | 150-153 °C | [4] |

| Boiling Point | 297.2 °C at 760 mmHg | [4] |

| Flash Point | 133.5 °C | [4] |

| Storage Temperature | 0-5 °C | [4] |

Mechanism of Action: Targeting the HIF Pathway

The therapeutic potential of derivatives of this compound is primarily realized through their inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition directly impacts the hypoxia-inducible factor (HIF) signaling pathway.

Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]

In hypoxic (low oxygen) conditions, the activity of PHD enzymes is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA. This binding initiates the transcription of a wide array of genes involved in erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and cellular metabolism.[7]

Small molecule inhibitors designed from scaffolds like this compound mimic the hypoxic state by binding to the active site of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α even under normoxic conditions. This leads to the therapeutic activation of the HIF pathway.[3][5]

Therapeutic Applications and Quantitative Data

The primary therapeutic application of PHD inhibitors derived from this compound and related scaffolds is the treatment of anemia associated with chronic kidney disease (CKD). Several such drugs have been approved or are in late-stage clinical trials. A prominent example is Roxadustat (FG-4592).

Quantitative Efficacy of Representative PHD Inhibitors

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference(s) |

| Roxadustat | PHD2 | 591 | In vitro enzyme assay | [8] |

| Vadadustat | PHD1 | 15.36 | In vitro enzyme assay | [8] |

| PHD2 | 11.83 | In vitro enzyme assay | [8] | |

| PHD3 | 7.63 | In vitro enzyme assay | [8] | |

| Daprodustat | PHD1 | 3.5 | In vitro enzyme assay | [8] |

| PHD2 | 22.2 | In vitro enzyme assay | [8] | |

| PHD3 | 5.5 | In vitro enzyme assay | [8] |

Pharmacokinetic Profile of Roxadustat

| Parameter | Value | Population | Reference(s) |

| Apparent Volume of Distribution (Vd/F) | 22–57 L | Healthy Volunteers | [5] |

| Apparent Clearance (CL/F) | 1.2–2.65 L/h | Healthy Volunteers | [5] |